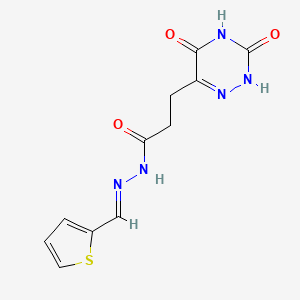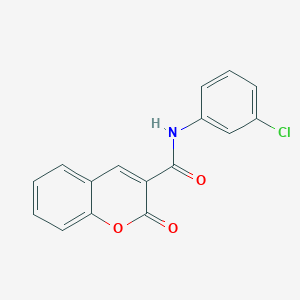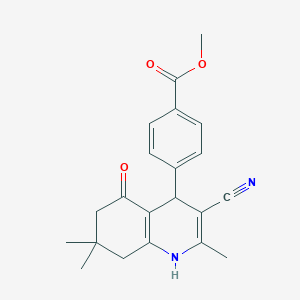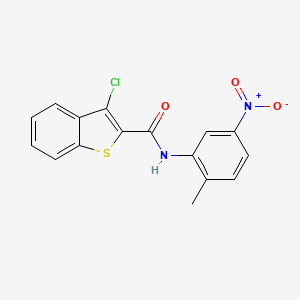![molecular formula C19H18Cl2O4 B11689361 3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11689361.png)
3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[55]undecane is a spiro compound characterized by its unique structure, which includes two 3-chlorophenyl groups and a tetraoxaspiro undecane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of 3-chlorophenyl derivatives with a suitable spiro compound precursor. One common method involves the use of pentaerythritol and 3-chlorobenzaldehyde under acidic conditions to form the spiro compound. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
科学的研究の応用
3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The chlorophenyl groups may also contribute to its bioactivity by interacting with hydrophobic regions of target molecules.
類似化合物との比較
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains octadecyloxy groups instead of chlorophenyl groups and is used as an antioxidant and reducing agent.
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Similar spiro structure but with dichloro groups, used in various chemical reactions.
Uniqueness
3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its specific chlorophenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C19H18Cl2O4 |
|---|---|
分子量 |
381.2 g/mol |
IUPAC名 |
3,9-bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C19H18Cl2O4/c20-15-5-1-3-13(7-15)17-22-9-19(10-23-17)11-24-18(25-12-19)14-4-2-6-16(21)8-14/h1-8,17-18H,9-12H2 |
InChIキー |
UMEKZMXMDGCPQP-UHFFFAOYSA-N |
正規SMILES |
C1C2(COC(O1)C3=CC(=CC=C3)Cl)COC(OC2)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11689288.png)

![2-(3,4-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11689303.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11689312.png)



![4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11689337.png)

![4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11689348.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11689373.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11689380.png)

